フルフラール-3,4,5-D3

概要

説明

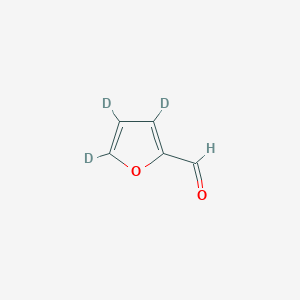

Furfural-3,4,5-D3 is a deuterated derivative of furfural, a compound derived from agricultural byproducts like corncobs, oat, wheat bran, and sawdust. The deuterium atoms replace the hydrogen atoms at the 3, 4, and 5 positions of the furan ring. This modification makes Furfural-3,4,5-D3 particularly useful in various scientific research applications, especially in the field of analytical chemistry.

科学的研究の応用

Furfural-3,4,5-D3 is widely used in scientific research due to its unique properties:

Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

作用機序

Target of Action

Furfural-3,4,5-D3 is a derivative of furfural, a key furan inhibitor that acts synergistically with other inhibitors present in the hydrolysate . The primary targets of Furfural-3,4,5-D3 are likely to be similar to those of furfural, which include microbial metabolism .

Mode of Action

Furfural, from which furfural-3,4,5-d3 is derived, is known to exert toxicity on microbial metabolism . It’s plausible that Furfural-3,4,5-D3 may interact with its targets in a similar manner, causing changes that inhibit microbial metabolism.

Biochemical Pathways

Furfural-3,4,5-D3 likely affects the same biochemical pathways as furfural. Furfural is known to interfere with the conversion of lignocellulosic carbon to pyruvate, a key step in many biochemical pathways . The downstream effects of this interference can include reduced productivity of microbial biocatalysts .

Result of Action

The molecular and cellular effects of Furfural-3,4,5-D3’s action are likely to be similar to those of furfural. Furfural is known to inhibit microbial metabolism, which can result in reduced productivity of microbial biocatalysts .

Action Environment

The action, efficacy, and stability of Furfural-3,4,5-D3 are likely to be influenced by various environmental factors. For instance, the presence of other inhibitors in the hydrolysate can enhance the inhibitory effect of furfural . It’s plausible that similar interactions could influence the action of Furfural-3,4,5-D3.

生化学分析

Biochemical Properties

Furfural-3,4,5-D3 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase. These interactions often result in the inhibition of enzyme activity, leading to alterations in cellular metabolism. Additionally, Furfural-3,4,5-D3 can form adducts with proteins, affecting their structure and function .

Cellular Effects

Furfural-3,4,5-D3 has been shown to induce the accumulation of reactive oxygen species (ROS) in various cell types, including yeast cells (Saccharomyces cerevisiae). This accumulation leads to cellular damage, affecting mitochondria, vacuole membranes, the actin cytoskeleton, and nuclear chromatin . The compound also influences cell signaling pathways and gene expression, often resulting in oxidative stress and altered cellular metabolism.

Molecular Mechanism

At the molecular level, Furfural-3,4,5-D3 exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, particularly those involved in glycolysis and the pentose phosphate pathway . The compound also induces oxidative stress by generating ROS, which can damage cellular components and alter gene expression. Additionally, Furfural-3,4,5-D3 can form covalent adducts with proteins, affecting their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furfural-3,4,5-D3 can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to Furfural-3,4,5-D3 has been shown to cause persistent oxidative stress and cellular damage in in vitro studies . In vivo studies have also demonstrated long-term effects on cellular function, including altered metabolism and gene expression.

Dosage Effects in Animal Models

The effects of Furfural-3,4,5-D3 vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and metabolic changes. At higher doses, Furfural-3,4,5-D3 can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, with certain dosages leading to a rapid increase in adverse effects. It is crucial to carefully control the dosage to avoid toxic effects in experimental settings.

Metabolic Pathways

Furfural-3,4,5-D3 is involved in several metabolic pathways, primarily those related to the degradation of furanic compounds. The compound is metabolized to less toxic intermediates, such as furan methanol and furoic acid, through enzymatic reduction and oxidation reactions . These metabolic pathways often involve enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play crucial roles in detoxifying Furfural-3,4,5-D3.

Transport and Distribution

Within cells and tissues, Furfural-3,4,5-D3 is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is often transported by specific binding proteins and transporters . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability. Furfural-3,4,5-D3 tends to accumulate in organs with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

Furfural-3,4,5-D3 is localized in several subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by its localization, with different effects observed in various compartments. For example, in the mitochondria, Furfural-3,4,5-D3 can induce oxidative stress and disrupt mitochondrial function. In the nucleus, it can affect gene expression by interacting with DNA and nuclear proteins.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Furfural-3,4,5-D3 typically involves the deuteration of furfural. One common method is the catalytic hydrogenation of furfural in the presence of deuterium gas. The reaction conditions often include a metal catalyst such as palladium or platinum and a solvent like ethanol or methanol. The reaction is carried out under high pressure and temperature to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of Furfural-3,4,5-D3 follows similar synthetic routes but on a larger scale. The process involves the continuous flow of furfural and deuterium gas over a fixed-bed reactor containing the metal catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified using techniques like distillation or crystallization.

化学反応の分析

Types of Reactions

Furfural-3,4,5-D3 undergoes various chemical reactions, including:

Substitution: Furfural-3,4,5-D3 can participate in substitution reactions where the furan ring is modified by introducing different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, solid catalysts like vanadium phosphorus oxide.

Reduction: Hydrogen gas, metal catalysts such as palladium or nickel.

Substitution: Various organic reagents depending on the desired substitution.

Major Products

Oxidation: Maleic acid, 2-furoic acid.

Reduction: Furfuryl alcohol, tetrahydrofurfuryl alcohol.

Substitution: Various substituted furans depending on the reagents used.

類似化合物との比較

Furfural-3,4,5-D3 can be compared with other similar compounds like:

Furfural: The non-deuterated form, widely used in the same applications but lacks the isotopic labeling that makes Furfural-3,4,5-D3 useful in analytical studies.

Furfuryl Alcohol: A reduction product of furfural, used in the production of resins and polymers.

Tetrahydrofurfuryl Alcohol: Another reduction product, used as a solvent and in the synthesis of pharmaceuticals.

The uniqueness of Furfural-3,4,5-D3 lies in its deuterium labeling, which provides distinct advantages in analytical and metabolic studies, making it a valuable tool in scientific research.

生物活性

Furfural-3,4,5-D3 is a deuterated derivative of furfural, a compound widely recognized for its industrial applications and biological activities. This article reviews the biological activity of Furfural-3,4,5-D3, focusing on its effects on cellular processes, toxicity mechanisms, and potential therapeutic applications.

Overview of Furfural and Its Derivatives

Furfural (C5H4O2) is produced from lignocellulosic biomass and serves as an important platform chemical in the synthesis of biofuels and other chemicals. Its derivatives, including Furfural-3,4,5-D3, are studied for their unique biological properties.

Biological Activity

1. Reactive Oxygen Species (ROS) Induction

Furfural has been shown to induce the accumulation of reactive oxygen species (ROS) in various organisms, notably in Saccharomyces cerevisiae (yeast). Studies indicate that exposure to furfural leads to cellular damage affecting mitochondria and vacuoles due to oxidative stress. The extent of damage correlates with the concentration of furfural; lower concentrations allow for some recovery while higher concentrations result in significant cellular impairment .

2. Toxicity Mechanisms

The toxicity of furfural is primarily attributed to its ability to disrupt cellular metabolism and induce oxidative stress. It inhibits key enzymes involved in central carbon metabolism and disturbs energy balance within cells. In yeast models, furfural exposure leads to mitochondrial dysfunction characterized by fragmented mitochondrial structures and disorganized nuclear chromatin .

3. Evolutionary Adaptation

Research has demonstrated that S. cerevisiae can adapt to increasing concentrations of furfural through evolutionary processes. Adapted strains exhibit reduced lag phases and maintain high viability under stress conditions compared to unadapted strains. This adaptation is linked to enhanced metabolic pathways that mitigate the toxic effects of furfural .

Study 1: Furfural-Induced Toxicity in Yeast

In a controlled study, S. cerevisiae was exposed to varying concentrations of furfural (25 µM and 50 µM). The results indicated that:

- At 25 µM, yeast cells maintained viability after a 24-hour lag phase.

- At 50 µM, significant mitochondrial damage was observed, leading to cell death.

This study highlights the concentration-dependent effects of furfural on cellular integrity and function .

Study 2: Long-Term Evolutionary Adaptation

A long-term experiment involved serial transfers of S. cerevisiae in media with increasing furfural concentrations. The adapted strain demonstrated:

- Shorter lag phases compared to the parental strain.

- Enhanced ability to reduce furfural concentrations during prolonged exposure.

These findings suggest that evolutionary pressure can lead to significant physiological changes that confer resistance against toxic compounds like furfural .

Research Findings Summary Table

Potential Therapeutic Applications

The biological activity of Furfural-3,4,5-D3 may extend beyond toxicity; it could potentially be harnessed for therapeutic purposes. For instance:

- Antimicrobial Properties : Some furan derivatives exhibit antimicrobial effects by inhibiting microbial growth through selective mechanisms.

- Anti-inflammatory Effects : Natural furan compounds have been linked to anti-inflammatory activities via modulation of signaling pathways such as MAPK and PPAR-ɣ .

特性

IUPAC Name |

3,4,5-trideuteriofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBBIBNJHNGZAN-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。